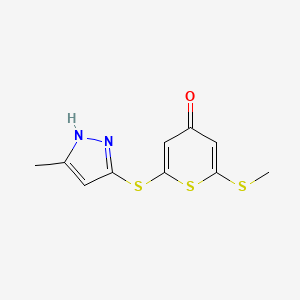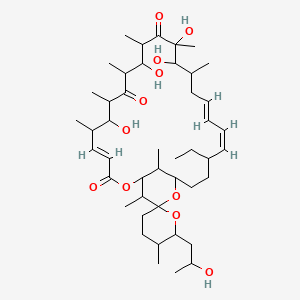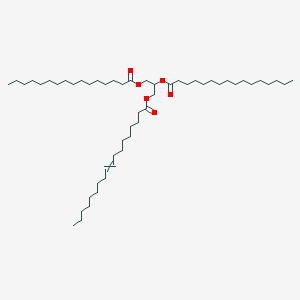
N-(1-Deoxy-D-fructos-1-yl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is an Amadori compound, which is a type of compound formed during the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various compounds that contribute to the flavor, color, and aroma of foods. This compound is specifically formed from the reaction between D-fructose and L-leucine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-leucine typically involves the Maillard reaction. This reaction starts with the condensation of the carbonyl group of D-fructose with the amino group of L-leucine, forming a Schiff base. This intermediate then undergoes an Amadori rearrangement to form the final product, this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by controlling the reaction conditions such as temperature, pH, and the presence of catalysts. Vacuum dehydration has been shown to be an effective method to promote the formation of Amadori compounds, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Deoxy-D-fructos-1-yl)-L-leucine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(1-Deoxy-D-fructos-1-yl)-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori compounds.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in inhibiting certain enzymes.
Industry: It is used in the food industry to enhance flavor and aroma in processed foods .
Mécanisme D'action
The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-leucine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s effects are mediated through hydrogen bonding and other interactions with the target molecules .
Comparaison Avec Des Composés Similaires
N-(1-Deoxy-D-fructos-1-yl)-L-leucine is similar to other Amadori compounds, such as:
- N-(1-Deoxy-D-fructos-1-yl)-glycine
- N-(1-Deoxy-D-fructos-1-yl)-histidine
- N-(1-Deoxy-D-fructos-1-yl)-arginine
These compounds share a similar structure, with the primary difference being the amino acid component.
Propriétés
Formule moléculaire |
C12H23NO7 |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[(2R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-6(2)3-7(11(17)18)13-5-12(19)10(16)9(15)8(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t7-,8+,9?,10?,12+/m0/s1 |
Clé InChI |
ZVFBUGZJZNDPOS-RAEIDRSQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC[C@@]1(C(C([C@@H](CO1)O)O)O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)






![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
